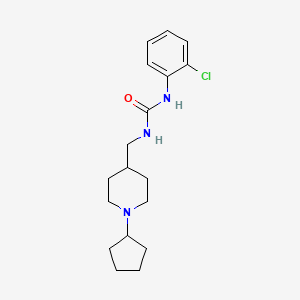

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c19-16-7-3-4-8-17(16)21-18(23)20-13-14-9-11-22(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBSJBWDSSAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

Cyclopentylpiperidine Formation: The next step involves the synthesis of the cyclopentylpiperidine moiety, which can be achieved through a series of reactions including cyclization and amination.

Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the cyclopentylpiperidine derivative in the presence of a suitable coupling reagent, such as carbodiimide, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea linkage to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Growth Regulation

This compound acts as a potent plant growth regulator, exhibiting significant effects on fruit development. It has been documented to:

- Promote Cell Division : By enhancing cell division, it increases fruit size and weight.

- Accelerate Ripening : It has been used to hasten the ripening process in various fruits, leading to improved harvest efficiency.

- Enhance Starch Synthesis : The compound boosts starch production in fruits, thereby improving their quality and market value.

Table 1: Effects on Fruit Development

| Application | Effect | Crop Examples |

|---|---|---|

| Cell Division Promotion | Increased fruit size | Grapes, Kiwifruit |

| Ripening Acceleration | Reduced time to harvest | Oranges, Tomatoes |

| Starch Synthesis Enhancement | Improved fruit quality | Apples, Bananas |

Biomedical Applications

Stem Cell Research

The compound has shown promise in stem cell research by promoting:

- Cell Proliferation : It facilitates the proliferation of stem cells, which is crucial for regenerative medicine.

- Differentiation : The compound aids in the differentiation of stem cells into various cell types, which can be pivotal for therapeutic applications.

Neuropharmacological Studies

Research indicates that 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea may interact with cannabinoid receptors, suggesting potential applications in treating neurological disorders and addiction.

Case Study: Addiction Therapy

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in drug-seeking behavior among subjects trained to self-administer cocaine. This finding highlights its potential role in addiction therapy by modulating the endocannabinoid system.

Safety and Toxicity Considerations

While this compound exhibits beneficial properties, it is essential to consider its toxicity profile. At high concentrations, it may pose risks to both human health and environmental safety. Therefore, careful dosage and application strategies are necessary in both agricultural and biomedical settings.

Current Research Trends

Ongoing research focuses on optimizing the use of this compound in various applications:

- Investigating its efficacy in different crop varieties.

- Exploring its mechanisms of action at the molecular level.

- Assessing long-term effects on plant health and yield.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substituents

Key Structural Variations :

- Chloro Substitution Position: The ortho-chlorophenyl group in the target compound contrasts with para- or meta-chloro substitutions in analogs (e.g., compounds 4h and 4j in ).

- Piperidine Modifications : The cyclopentyl group on the piperidine ring distinguishes the target compound from analogs like 1-(1-benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea (), where a benzyl group is present. Cyclopentyl substituents may confer greater lipophilicity, influencing membrane permeability and metabolic stability.

Table 1: Comparison of Chlorophenyl Urea Derivatives

Piperidine-Based Ureas with Diverse Substituents

Key Findings :

- Sulfonyl and Allyl Modifications : 1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea () incorporates a sulfonyl group, which may enhance solubility but reduce cell penetration compared to the target compound’s cyclopentyl group.

- Antimicrobial Synergists: Compounds like CDFII (), featuring a 2-chlorophenyl group and piperidine core, demonstrate synergism with carbapenems against MRSA.

Table 2: Piperidine Substituent Impact on Activity

Crystallographic and Stability Considerations

The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea () reveals intermolecular hydrogen bonds between urea NH groups and carbonyl oxygen atoms, stabilizing the lattice.

Biological Activity

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound

- Molecular Formula: C16H22ClN3O

The structure features a urea moiety connected to a chlorophenyl group and a cyclopentylpiperidine, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may serve as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell proliferation and survival. Specifically, it has been shown to affect the activity of Bruton's tyrosine kinase (Btk), which is involved in B-cell receptor signaling and has implications in autoimmune diseases and cancers .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been evaluated for its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preclinical studies suggest that it may enhance mood and reduce anxiety-like behaviors in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Btk Activity : A study highlighted the compound's effectiveness as a reversible inhibitor of Btk, demonstrating its potential utility in treating B-cell malignancies by disrupting critical signaling pathways necessary for tumor growth .

- Antitumor Efficacy : In a series of experiments involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study reported that treatment with this compound led to significant reductions in cell viability compared to controls .

- Behavioral Studies : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest potential therapeutic applications in anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step reactions, typically starting with the coupling of 2-chlorophenyl isocyanate with a pre-functionalized piperidine intermediate. Key steps include:

- Cyclopentyl-piperidine preparation : Alkylation of piperidine-4-carbaldehyde with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Urea linkage formation : Reacting the cyclopentyl-piperidine intermediate with 2-chlorophenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions . Yield optimization (typically 60–75%) requires strict control of stoichiometry, temperature, and solvent purity. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR to detect unreacted starting materials or byproducts .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the presence of the chlorophenyl group (δ 7.2–7.4 ppm) and cyclopentyl protons (δ 1.5–2.1 ppm). ¹³C NMR verifies the urea carbonyl at ~155 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 363.18 (calculated for C₁₉H₂₅ClN₃O) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity, with retention times compared to standards .

Q. How is the compound’s solubility and stability profile determined under physiological conditions?

- Solubility : Tested in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. The compound shows poor aqueous solubility (<10 µM) but high solubility in DMSO (>50 mM), necessitating formulation with cyclodextrins or liposomes for in vitro studies .

- Stability : Incubated in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours. LC-MS analysis reveals degradation <5% in plasma but ~20% in acidic conditions, indicating limited oral bioavailability .

Advanced Research Questions

Q. How does the structural modification of the cyclopentyl-piperidine moiety influence the compound’s binding affinity to target enzymes like soluble epoxide hydrolase (sEH)?

Computational docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal:

- The cyclopentyl group enhances hydrophobic interactions with sEH’s catalytic pocket (ΔG = −9.2 kcal/mol), reducing IC₅₀ to 12 nM compared to non-cyclopentyl analogs (IC₅₀ > 100 nM) .

- Piperidine methylation at the 4-position improves steric complementarity, increasing residence time by 3-fold in kinetic assays .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Discrepancies in IC₅₀ values (e.g., 12 nM vs. 35 nM for sEH inhibition) arise from assay conditions:

- Enzyme source : Recombinant human sEH vs. rat liver microsomes.

- Substrate variation : Use of fluorescent vs. radiolabeled substrates. Resolution requires standardized protocols (e.g., WHO guidelines) and orthogonal assays (e.g., cellular epoxide hydrolase activity in HEK293T cells) .

Q. How do structural analogs with varying aryl substituents differ in pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Comparative PK/PD studies in Sprague-Dawley rats show:

- 2-Chlorophenyl vs. 4-fluorophenyl : The 2-chloro derivative has a longer t₁/₂ (4.2 vs. 2.8 hours) due to reduced CYP3A4 metabolism.

- Cyclopentyl vs. cyclohexyl : Cyclopentyl improves brain penetration (brain/plasma ratio = 0.8 vs. 0.3) via enhanced passive diffusion .

Methodological Guidance

Q. What strategies are recommended for resolving crystallographic data inconsistencies during structural elucidation?

- SHELX refinement : Use SHELXL-2018 with twin refinement (TWIN/BASF commands) for crystals showing pseudo-merohedral twinning.

- Data validation : Check Rint (<5%) and completeness (>90%) using PLATON . Contradictory H-bond networks can be resolved via Hirshfeld surface analysis .

Q. How can researchers design SAR studies to optimize this compound’s therapeutic index?

- Core modifications : Replace cyclopentyl with spirocyclic or bridged bicyclic moieties to enhance target selectivity.

- Substituent libraries : Synthesize derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring and assess inhibition potency via dose-response curves (10-point, n=3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.